Lithium niobium isopropoxide

CAS No.: 21864-21-1

Cat. No.: VC8358988

Molecular Formula: C18H47LiNbO6

Molecular Weight: 459.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21864-21-1 |

|---|---|

| Molecular Formula | C18H47LiNbO6 |

| Molecular Weight | 459.4 g/mol |

| IUPAC Name | lithium;niobium;propan-2-ol;propan-2-olate |

| Standard InChI | InChI=1S/5C3H8O.C3H7O.Li.Nb/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; |

| Standard InChI Key | KLZNTCYNUHZKRZ-UHFFFAOYSA-N |

| SMILES | [Li+].CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[Nb] |

| Canonical SMILES | [Li+].CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[Nb] |

Introduction

Chemical Composition and Structural Properties

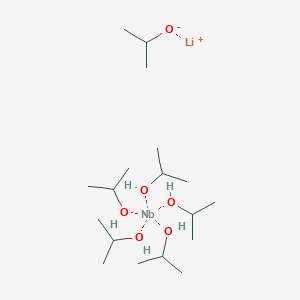

Lithium niobium isopropoxide belongs to the family of metal alkoxides, characterized by the presence of lithium and niobium centers coordinated to isopropoxide ligands. Its molecular formula, , corresponds to a molar mass of 454.37 g/mol and an exact mass of 454.221 g/mol . The compound’s structure arises from the coordination of isopropoxy groups () around the lithium and niobium atoms, forming a heterobimetallic complex.

Molecular Geometry and Bonding

The octahedral geometry of niobium(V) in alkoxide complexes typically involves six oxygen ligands, while lithium adopts a tetrahedral or trigonal planar coordination . In lithium niobium isopropoxide, the niobium atom likely occupies the center of an octahedral arrangement, with isopropoxide ligands bridging lithium and niobium atoms. This configuration enhances thermal stability and facilitates controlled decomposition during sol-gel synthesis .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 454.37 g/mol | |

| Exact Mass | 454.221 g/mol | |

| PSA (Polar Surface Area) | 69.21 Ų | |

| LogP (Partition Coefficient) | 5.20 |

Despite its utility, experimental data on density, melting point, and boiling point remain unreported in open literature . The compound’s high LogP value suggests significant hydrophobicity, which may influence its solubility in organic solvents .

Synthesis and Processing Methodologies

Sol-Gel Synthesis Using Single-Source Precursors

Recent advances highlight lithium niobium isopropoxide as a precursor for thin films. A 2024 study demonstrated its use in a sol-gel/spin-coating approach to deposit polycrystalline on silicon substrates . The synthesis involves:

-

Precursor Preparation: Reacting lithium and niobium salts with isopropanol under anhydrous conditions.

-

Sol Formation: Hydrolysis and polycondensation of the precursor to form a colloidal suspension.

-

Spin Coating: Deposition of the sol onto substrates, followed by thermal annealing at 400–600°C to crystallize .

This method eliminates stoichiometric deviations common in multi-precursor systems, ensuring homogeneous film composition .

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) of lithium niobium isopropoxide reveals a multi-stage decomposition profile:

-

Stage 1 (50–150°C): Loss of residual solvents and weakly bound isopropanol.

-

Stage 2 (200–400°C): Ligand pyrolysis and formation of amorphous .

-

Stage 3 (>400°C): Crystallization into the rhombohedral phase .

Differential scanning calorimetry (DSC) corroborates exothermic peaks at 320°C and 480°C, corresponding to organic ligand combustion and oxide crystallization, respectively .

Applications in Advanced Materials

Lithium Niobate Thin Films for Optoelectronics

films derived from lithium niobium isopropoxide exhibit exceptional electro-optic coefficients () and low optical losses, making them ideal for:

-

Surface Acoustic Wave (SAW) Devices: Utilized in 5G filters and sensors .

-

Nonlinear Optical Components: Frequency doublers and electro-optic modulators .

Field-emission scanning electron microscopy (FE-SEM) of these films reveals dense, crack-free morphologies with grain sizes of 50–100 nm, critical for minimizing light scattering .

Coatings for Lithium-Ion Battery Cathodes

Niobium-based coatings, including , enhance the stability of nickel-rich layered oxide cathodes (e.g., ) . Lithium niobium isopropoxide serves as a precursor for conformal coatings that:

-

Mitigate First-Cycle Capacity Loss: Reducing initial capacity fade from 18% to <7% .

-

Suppress Cathode-Electrolyte Reactions: Forming a stable solid-electrolyte interphase (SEI) .

Neutron diffraction studies confirm that niobium doping stabilizes the cathode’s layered structure, retaining 93% capacity after 250 cycles .

Future Research Directions

Atomic Layer Deposition (ALD) Processes

Developing volatile derivatives of lithium niobium isopropoxide could enable ALD of for sub-10 nm thin films in semiconductor devices.

Solid-State Battery Electrolytes

Niobium-doped lithium garnets () synthesized from alkoxide precursors may achieve ionic conductivities >1 mS/cm, addressing dendrite growth in all-solid-state batteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume